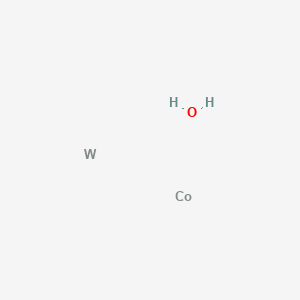
Cobalt;tungsten;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt tungstate is an inorganic compound with the chemical formula CoWO₄. It is a type of tungstate where cobalt acts as the cation. This compound is known for its unique properties, including its magnetic and semiconducting characteristics. Cobalt tungstate is often used in various scientific and industrial applications due to its stability and effectiveness in different reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt tungstate can be synthesized through several methods, including the co-precipitation method, hydrothermal synthesis, and chemical precipitation. One common method involves the reaction of cobalt(II) nitrate hexahydrate with sodium tungstate dihydrate in an aqueous solution. The reaction is typically carried out at room temperature, and capping agents such as valine, glycine, and alanine are used to control the morphology and size of the nanoparticles .
Industrial Production Methods: In industrial settings, cobalt tungstate is often produced using the molten salt method, hydrothermal and solvothermal processes, spray pyrolysis, and the polymeric precursor method. These methods allow for the production of nanocrystalline cobalt tungstate with controlled particle sizes ranging from 20 to 150 nm .
Chemical Reactions Analysis
Types of Reactions: Cobalt tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its photocatalytic properties, making it effective in oxidation reactions under light irradiation .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt tungstate include hydrogen peroxide for oxidation reactions and various organic dyes for photocatalytic degradation. The reactions are typically carried out under ambient conditions or with light irradiation to enhance the photocatalytic activity .
Major Products Formed: The major products formed from reactions involving cobalt tungstate depend on the specific reaction conditions. For example, in photocatalytic degradation, the primary products are often simpler organic molecules or complete mineralization to carbon dioxide and water .
Scientific Research Applications
Cobalt tungstate has a wide range of applications in scientific research. It is used as a photocatalyst for the degradation of organic pollutants, making it valuable in environmental chemistry. In biology and medicine, cobalt tungstate nanoparticles are explored for their potential use in drug delivery systems and as contrast agents in imaging techniques . In industry, cobalt tungstate is used in the production of supercapacitors, sensors, and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism by which cobalt tungstate exerts its effects is primarily through its photocatalytic properties. When exposed to light, cobalt tungstate generates electron-hole pairs that can interact with water and oxygen to produce reactive oxygen species. These reactive species are responsible for the degradation of organic pollutants and other chemical transformations . The molecular targets and pathways involved include the generation of hydroxyl radicals and superoxide anions, which are highly reactive and can break down complex molecules .
Comparison with Similar Compounds
Cobalt tungstate is often compared with other transition metal tungstates, such as nickel tungstate and copper tungstate. While all these compounds share similar photocatalytic properties, cobalt tungstate is unique in its magnetic and semiconducting characteristics . This makes it particularly useful in applications requiring both catalytic and magnetic properties. Other similar compounds include manganese tungstate, iron tungstate, and zinc tungstate, each with its own unique set of properties and applications .
Properties
Molecular Formula |
CoH2OW |
|---|---|
Molecular Weight |
260.79 g/mol |
IUPAC Name |
cobalt;tungsten;hydrate |
InChI |
InChI=1S/Co.H2O.W/h;1H2; |
InChI Key |
GDHTXJKWBCOWCD-UHFFFAOYSA-N |
Canonical SMILES |
O.[Co].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


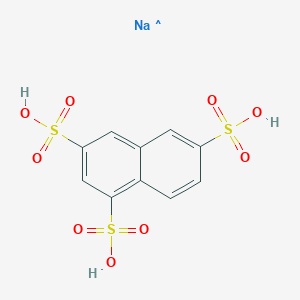



![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
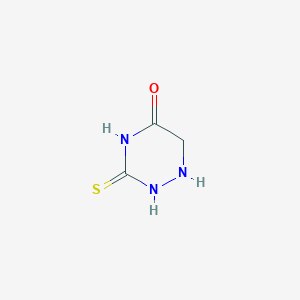

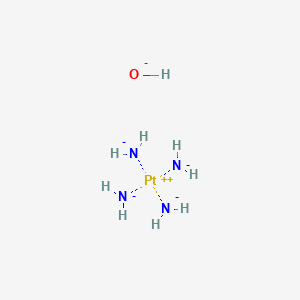
![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)
![5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134001.png)
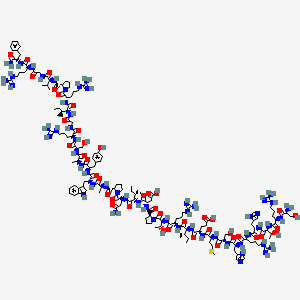
![benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134017.png)

![2-[2-[(2S)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-6-morpholin-4-yl-1,3-diazinan-4-one](/img/structure/B15134030.png)
